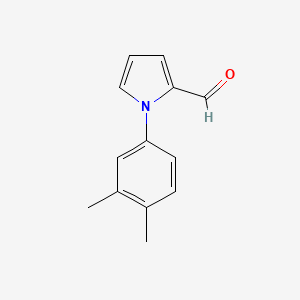![molecular formula C10H10N4O2S B2500791 2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic Acid CAS No. 912900-11-9](/img/structure/B2500791.png)
2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrazole derivatives, including PTTMA, can be approached using eco-friendly methods. These approaches include the use of water as a solvent, moderate reaction conditions, non-toxic reagents, easy extraction, and low cost. Good to excellent yields can be achieved during synthesis .
Molecular Structure Analysis
The molecular structure of PTTMA consists of a phenyl group attached to a tetrazole ring via a methylsulfanyl (thio) group. The tetrazole ring contributes to its acidic nature and forms both aliphatic and aromatic heterocyclic compounds .
Applications De Recherche Scientifique
Antimycobacterial Properties
2-[(1-Phenyltetrazol-5-yl)methylsulfanyl]acetic acid derivatives show potential in antimycobacterial activity. Specifically, (1-phenyltetrazol-5-ylthio)acetic acid demonstrates greater activity against Mycobacterium avium compared to the antituberculotic isoniazid (Waisser et al., 1991).
Acidity and Chemical Properties
The compound and its derivatives display interesting acidity properties, which are crucial for their reactivity and potential applications in various chemical reactions. The acidity of 5-phenyltetrazol-2-ylacetic acid, a related compound, is higher than that of its corresponding ditetrazole (Esikov et al., 2002).
Crystal Structure Analysis
Studies have also focused on understanding the crystal structures of related compounds. This is vital for understanding the physical properties and potential applications in materials science (Choi et al., 2009).
Synthesis and Reactivity
The compound's derivatives have been synthesized and their reactivity explored. This research contributes to the broader understanding of how such compounds can be used in various chemical syntheses (Caiazza et al., 1995).
Orientations Futures
Propriétés
IUPAC Name |
2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c15-10(16)7-17-6-9-11-12-13-14(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXNJZHDTHLLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

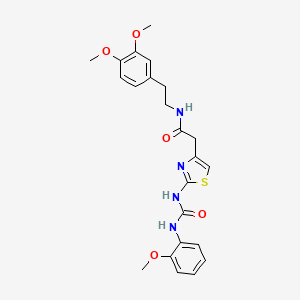
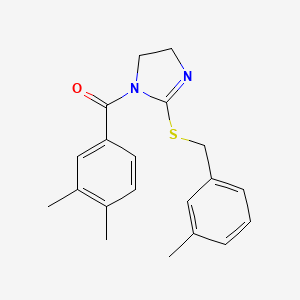
![Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2500712.png)
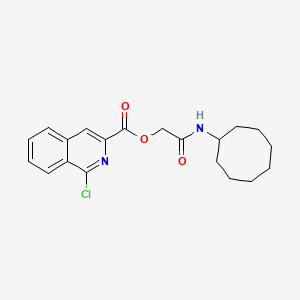


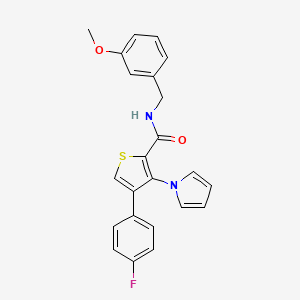
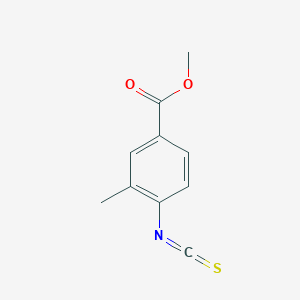
![1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2500723.png)

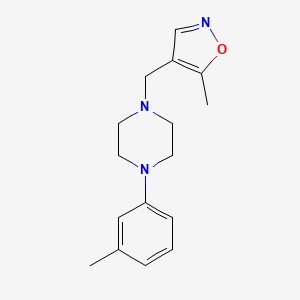
![1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2500726.png)
